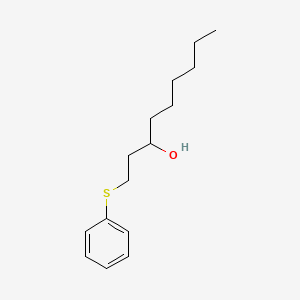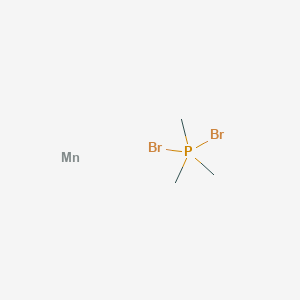
9-Benzyl-9-(2-methylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene typically involves the reaction of fluorene with benzyl and 2-methylphenyl groups. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with benzyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
9-Benzyl-9-(2-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofluorene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted fluorenes and their derivatives.
Aplicaciones Científicas De Investigación
9-Benzyl-9-(2-methylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar compounds to 9-Benzyl-9-(2-methylphenyl)-9H-fluorene include other fluorene derivatives such as 9-(α-chloro-benzyl)-9-methyl-fluorene and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and pharmaceuticals.
Propiedades
Número CAS |
85535-36-0 |
|---|---|
Fórmula molecular |
C27H22 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
9-benzyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C27H22/c1-20-11-5-8-16-24(20)27(19-21-12-3-2-4-13-21)25-17-9-6-14-22(25)23-15-7-10-18-26(23)27/h2-18H,19H2,1H3 |
Clave InChI |
NUPYLUAQCATZQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


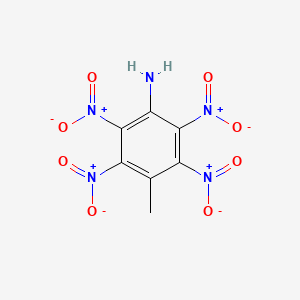
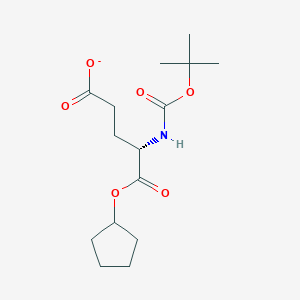
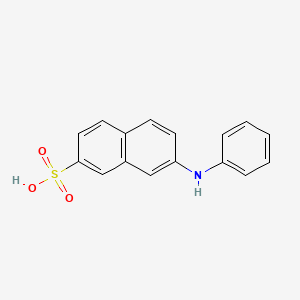
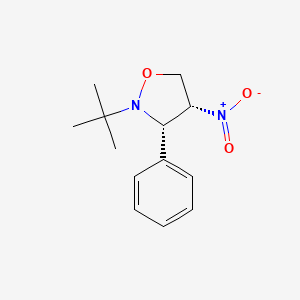
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)
![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)

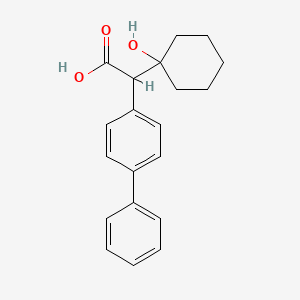
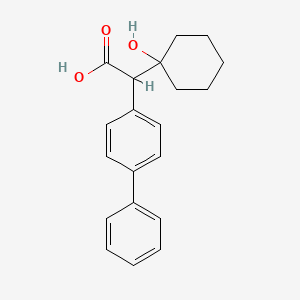

![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
